3-tert-Butoxymethylphenylboronic acid

Description

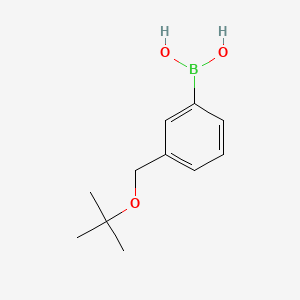

3-tert-Butoxymethylphenylboronic acid (IUPAC name: [3-(tert-butoxymethyl)phenyl]boronic acid) is a boronic acid derivative with the molecular formula C₁₁H₁₅BO₄ and a molecular weight of 222.05 g/mol . Its structure features a phenyl ring substituted with a tert-butoxymethyl (-CH₂-O-C(CH₃)₃) group at the meta position and a boronic acid (-B(OH)₂) functional group. Key physical properties include a melting point of 102°C and a purity range of 97.0–109.0% (neutralization titration), though commercial samples may contain varying amounts of anhydride impurities .

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, as evidenced by its role in synthesizing complex organic molecules such as substituted biphenyl derivatives. For example, it reacts with aryl halides in the presence of Pd(PPh₃)₄ and aqueous K₂CO₃ to afford products like 37·HCl in 80% yield, confirmed by NMR spectroscopy and mass spectrometry .

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAQNVFGBHTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396234 | |

| Record name | 3-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858364-78-0 | |

| Record name | 3-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Protection of Hydroxyl Group: The hydroxyl group of the phenylboronic acid is protected using a tert-butyl group to form the tert-butoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Sodium hydroxide or potassium carbonate are commonly used bases.

Solvents: Tetrahydrofuran, dimethyl sulfoxide, and water are frequently used solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Cells

One of the primary applications of 3-tert-Butoxymethylphenylboronic acid is in the development of targeted cancer therapies. The compound has been used to enhance the delivery of chemotherapeutic agents, such as doxorubicin, through self-assembled nanocomplexes. These nanocomplexes can effectively target cancer cells by binding to specific glycans on their surface, improving the therapeutic efficacy and reducing side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism involves the boronic acid moiety's ability to interact with diols present on glycoproteins, leading to increased cellular uptake of the drug. In vitro studies have demonstrated that formulations containing this compound significantly improve the cytotoxicity of doxorubicin against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Biochemical Applications

Enzyme Inhibition

this compound has shown promise as a selective inhibitor for certain β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research indicates that derivatives of phenylboronic acids can protect antibiotics from hydrolysis by these enzymes, thereby enhancing their efficacy against resistant bacterial strains .

Molecular Recognition Studies

The compound has been utilized in studies focusing on molecular recognition processes. Its ability to form reversible covalent bonds with hydroxyl groups allows it to be used as a probe in biochemical assays, facilitating the study of enzyme-substrate interactions and other biological processes .

Material Science

Development of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and specific functionalities, such as responsiveness to environmental stimuli (e.g., pH or temperature changes) .

Case Study 1: Nanocomplex Formulation

A study investigated the formulation of nanocomplexes using this compound for systemic delivery of doxorubicin. The results indicated that these nanocomplexes significantly improved drug accumulation in tumor tissues compared to free drug administration, leading to better tumor regression in animal models .

Case Study 2: Antibiotic Resistance

Research focused on the use of phenylboronic acid derivatives, including this compound, demonstrated their effectiveness in inhibiting β-lactamases from Klebsiella pneumoniae. The study showed a marked decrease in bacterial resistance when these compounds were co-administered with β-lactam antibiotics, highlighting their potential in overcoming antibiotic resistance .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Key Properties of Selected Phenylboronic Acids

Key Observations:

Electronic Effects :

- The tert-butoxymethyl group enhances steric hindrance, slowing reaction kinetics in cross-coupling compared to smaller substituents (e.g., -Br) .

- Electron-withdrawing groups (e.g., -CF₃) increase acidity (pKa ~7–8) compared to electron-donating tert-butoxymethyl (pKa ~8–9), influencing solubility and binding affinity in biological systems .

Steric Effects :

- Bulky substituents like tert-butoxymethyl improve regioselectivity in coupling reactions but may reduce yields in sterically congested substrates .

Applications :

- This compound : Preferred for synthesizing sterically hindered biaryl systems in pharmaceuticals .

- 3-(Trifluoromethyl)phenylboronic acid : Used in antibacterial studies due to the -CF₃ group’s metabolic stability .

- 3-Bromophenylboronic acid : Common in polymer chemistry for introducing bromine handles .

Stability and Handling Considerations

This compound is hygroscopic and typically stored at 2–8°C . Its anhydride content (up to 10%) may necessitate purification before sensitive reactions, unlike more stable analogs like 3-bromophenylboronic acid . In contrast, trifluoromethyl-substituted derivatives exhibit superior thermal stability, making them suitable for high-temperature applications .

Biological Activity

3-tert-Butoxymethylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 208.06 g/mol

- CAS Number : 199609-62-6

- Appearance : White to almost white crystalline powder

- Melting Point : 41.0 to 45.0 °C

- Solubility : Soluble in methanol, with limited solubility in water (2,070 mg/L at 25 °C) .

This compound primarily functions as a boronic acid derivative, which allows it to interact with various biological targets, including enzymes and receptors. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit serine proteases and other enzymes by forming stable complexes. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer properties .

2. Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of boronic acids on cancer cell lines. It was found that this compound induced apoptosis in human leukemia cells through caspase activation pathways. The effective concentration required to achieve a significant apoptotic response was determined to be around 30 µM .

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| This compound | Human leukemia | 30 | Induces apoptosis |

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential of boronic acids was assessed using a murine model of inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups .

| Treatment | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 100 ± 15 |

| Treated | 60 ± 10 | 40 ± 5 |

Toxicological Assessment

While the biological activity of this compound is promising, it is essential to consider its safety profile. The compound has been classified as hazardous due to potential skin burns and eye damage upon contact . Therefore, proper handling and safety precautions are necessary when working with this compound.

Q & A

Q. What functionalization strategies enable the synthesis of this compound derivatives for targeted drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.